2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705169
InChI: InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)17-9-16-8(5-20-9)7-3-1-2-4-15-7/h1-5H,6H2,(H,16,17,18)
SMILES:
Molecular Formula: C11H8F3N3O2S
Molecular Weight: 303.26 g/mol

2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate

CAS No.:

Cat. No.: VC17705169

Molecular Formula: C11H8F3N3O2S

Molecular Weight: 303.26 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate -

Molecular Formula C11H8F3N3O2S
Molecular Weight 303.26 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamate
Standard InChI InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)17-9-16-8(5-20-9)7-3-1-2-4-15-7/h1-5H,6H2,(H,16,17,18)
Standard InChI Key VDZRBPYYMAEWGY-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s structure integrates three key components:

  • A trifluoroethyl group (OCC(F)3-\text{OCC}(\text{F})_3), which enhances lipophilicity and membrane permeability.

  • A pyridine ring substituted at the 2-position, contributing to aromaticity and hydrogen-bonding capabilities.

  • A 1,3-thiazole ring functionalized with a carbamate group at the 2-position, enabling covalent interactions with biological targets.

The interplay of these moieties is reflected in its IUPAC name, 2,2,2-trifluoroethyl N-(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamate, and its canonical SMILES representation: C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F.

PropertyValue
Molecular FormulaC11H8F3N3O2S\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight303.26 g/mol
IUPAC Name2,2,2-Trifluoroethyl N-(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamate
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F
InChI KeyVDZRBPYYMAEWGY-UHFFFAOYSA-N

Electronic and Steric Features

The trifluoroethyl group introduces significant electronegativity, polarizing the carbamate carbonyl group and facilitating nucleophilic attacks. The thiazole ring’s sulfur atom contributes to π-π stacking interactions, while the pyridine nitrogen participates in hydrogen bonding. These features collectively influence the compound’s reactivity and binding affinity.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate proceeds via a two-step protocol:

  • Preparation of 4-(Pyridin-2-yl)-1,3-thiazol-2-amine: This intermediate is synthesized by condensing 2-aminopyridine with thiourea derivatives under acidic conditions.

  • Carbamate Formation: The amine reacts with 2,2,2-trifluoroethyl chloroformate in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base, which neutralizes HCl byproducts and accelerates the reaction.

Reaction Equation:

4-(Pyridin-2-yl)-1,3-thiazol-2-amine+ClCO2CH2CF3Et3NC11H8F3N3O2S+HCl\text{4-(Pyridin-2-yl)-1,3-thiazol-2-amine} + \text{ClCO}_2\text{CH}_2\text{CF}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S} + \text{HCl}

Optimization Parameters

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 60–75% after purification via column chromatography.

Mechanism of Action

Membrane Permeability

The trifluoroethyl group’s hydrophobicity enables the compound to traverse lipid bilayers, a property critical for intracellular targeting. Comparative studies with non-fluorinated analogs demonstrate a 3-fold increase in cellular uptake, as measured by fluorescence assays.

Target Engagement

  • Thiazole-Pyridine Core: Binds to ATP-binding pockets in kinases via π-π interactions and hydrogen bonds.

  • Carbamate Moiety: Acts as a reversible inhibitor by forming transient covalent bonds with catalytic serine residues in esterases.

Hypothetical Binding Model:

Target Protein+C11H8F3N3O2SProtein-Inhibitor Complex+H2O\text{Target Protein} + \text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S} \rightleftharpoons \text{Protein-Inhibitor Complex} + \text{H}_2\text{O}

Chemical Reactivity and Derivatives

Oxidation Pathways

Treatment with KMnO4\text{KMnO}_4 in acidic media oxidizes the thiazole ring to a sulfoxide derivative, altering electronic properties and reducing bioactivity.

Reduction Pathways

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the carbamate group, yielding 4-(pyridin-2-yl)-1,3-thiazol-2-amine and trifluoroethanol.

Structural Analogues

CompoundMolecular WeightKey Difference
2,2,2-Trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate304.25 g/molThiadiazole vs. thiazole ring

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